molecular formula C21H28O6 B12318128 (4a,6-Dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate

(4a,6-Dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate

Cat. No.: B12318128
M. Wt: 376.4 g/mol
InChI Key: IBALQPBIWZLHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Norcaesalpinin E is typically isolated from the seed kernels of Caesalpinia crista. The isolation process involves extraction with organic solvents followed by chromatographic techniques to purify the compound . There are no widely reported synthetic routes or industrial production methods for Norcaesalpinin E, as it is primarily obtained from natural sources.

Chemical Reactions Analysis

Norcaesalpinin E undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Norcaesalpinin E has several scientific research applications:

Mechanism of Action

Norcaesalpinin E exerts its antimalarial effects by targeting the Plasmodium falciparum parasite. The compound interferes with the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Norcaesalpinin E is part of a family of cassane-type diterpenoids. Similar compounds include:

  • Caesalpine A
  • Caesalpine B
  • Bonducellpin C
  • Bonducellpin D
  • Caesalmin B
  • Caesalmin E
  • Delta-Caesalpin
  • 2-Acetoxy-3-deacetoxycaesaldekarin E
  • 7-O-Acetylbonducellpin C
  • 14-Deoxy-epsilon-caesalpin
  • Isovouacapenol C
  • Ajuforrestin A
  • Neocaesalpin O
  • Neocaesalpin L
  • 12-Demethylneocaesalpin F
  • 7-O-Acetylneocaesalpin N
  • Minaxin C

Norcaesalpinin E is unique due to its specific structure and potent antimalarial activity, which distinguishes it from other similar compounds.

Properties

IUPAC Name

(4a,6-dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-11(22)27-16-5-7-19(2,3)21(25)10-14(23)17-13(20(16,21)4)9-15-12(18(17)24)6-8-26-15/h6,8,13-14,16-17,23,25H,5,7,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBALQPBIWZLHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(=O)C3C(C2)O)C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.